molecular formula C16H20N2O2 B2944226 N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361801-44-5

N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No. B2944226
CAS RN: 2361801-44-5
M. Wt: 272.348
InChI Key: AQYRRUGPJAZCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine receptors are G protein-coupled receptors that are widely expressed in the body and play a role in a variety of physiological processes. DPCPX has been used extensively in scientific research to investigate the role of adenosine receptors in various biological systems.

Mechanism of Action

N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are coupled to G proteins, and their activation leads to a decrease in intracellular cAMP levels. By blocking the binding of adenosine to these receptors, this compound prevents this signaling pathway from being activated.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, this compound has been shown to increase heart rate and blood pressure in animal models. In the immune system, this compound has been shown to decrease the production of cytokines, which are involved in the inflammatory response. This compound has also been shown to have effects on the central nervous system, including the regulation of sleep and the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically investigate the role of these receptors in various biological systems. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways. Additionally, the effects of this compound may vary depending on the species or tissue being studied.

Future Directions

There are several future directions for research involving N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin sensitivity. Another area of interest is the use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound may have potential applications in the treatment of pain and sleep disorders. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

The synthesis of N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 3,3-dimethylpyrrolidine to form 4-(3,3-dimethylpyrrolidine-1-carbonyl)phenyl 4-nitrobenzoate. This intermediate is then reduced to the corresponding amine using sodium dithionite. The final step involves the reaction of the amine with prop-2-enoyl chloride to form this compound.

Scientific Research Applications

N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various biological systems. Adenosine receptors are involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. This compound has been used to study the effects of adenosine A1 receptor blockade on these processes.

properties

IUPAC Name

N-[4-(3,3-dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-14(19)17-13-7-5-12(6-8-13)15(20)18-10-9-16(2,3)11-18/h4-8H,1,9-11H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYRRUGPJAZCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.